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Compound of Interest

Compound Name: Parp1-IN-7

Cat. No.: B10857806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective
inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document covers its chemical
structure, physicochemical properties, mechanism of action, relevant signaling pathways, and
detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Parp1-IN-7, also identified as compound 34 in its discovery publication, is a naphthyridinone-
based small molecule inhibitor of PARPL1.[1] Its chemical identity and key properties are
summarized below.

Chemical Structure:

IUPAC Name: 4-[4-[(1R)-3-(5-0x0-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-
yl]benzonitrile

SMILES:
N#CC1=CC=C(N2CCN([C@H]3C=C(C4=CC5=C(C(N4)=0)C=CC=N5)CC3)CC2)C=C1

CAS Number: 2084112-75-2[2]

Molecular Formula: C24H23Ns0[2]
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Physicochemical Properties:

Property Value Source

Molecular Weight 397.47 g/mol [2]

Appearance Off-white to light brown solid [2]

Solubility Soluble in DMSO (100 mg/mL)  [2]
Store at 4°C, protect from light.

Storage In solvent, store at -80°C for [2]

up to 6 months.

Mechanism of Action and Signaling Pathway

Parp1-IN-7 exerts its biological effects through the competitive inhibition of PARP1, a key

enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-
strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

Upon DNA damage, PARPL1 binds to the site of the break and, using NAD+ as a substrate,
synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These

PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[5]

Parp1-IN-7 binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This

inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs. During DNA

replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In

cancer cells with deficiencies in homologous recombination (HR) repair, such as those with

BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality

and selective cancer cell death.[6]

The following diagram illustrates the signaling pathway of PARP1 in DNA repair and the

mechanism of action of Parp1-IN-7.
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Figure 1: PARP1 Inhibition Pathway by Parp1-IN-7.

Experimental Protocols

The following sections detail common experimental procedures for evaluating the activity of
Parpl1-IN-7.

PARP1 Enzymatic Assay

This assay measures the direct inhibitory effect of Parp1-IN-7 on the enzymatic activity of
PARP1. A common method is a fluorometric assay that detects the consumption of NAD+.

Materials:
e Recombinant human PARP1 enzyme

o Activated DNA (e.g., calf thymus DNA treated with DNase 1)
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e B-NAD+
e Parpl-IN-7 (dissolved in DMSO)
o Assay buffer (e.g., Tris-HCI buffer with MgClz and DTT)

o Developing reagent that produces a fluorescent signal upon reaction with nicotinamide (a
byproduct of the PARP1 reaction)

o 96-well black microplate
e Fluorometric plate reader
Procedure:

e Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1
enzyme in each well of the microplate.

e Add varying concentrations of Parp1-IN-7 or DMSO (vehicle control) to the wells.
« Initiate the reaction by adding 3-NAD+ to all wells.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and add the developing reagent.

 Incubate for a further period to allow for signal development.

o Measure the fluorescence intensity using a plate reader.

o Calculate the ICso value of Parp1-IN-7 by plotting the percentage of PARP1 inhibition against
the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for a PARP1 enzymatic assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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